1-(2-Chloro-3-fluorobenzyl)azetidine
CAS No.:
Cat. No.: VC18331441
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClFN |
|---|---|
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | 1-[(2-chloro-3-fluorophenyl)methyl]azetidine |
| Standard InChI | InChI=1S/C10H11ClFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
| Standard InChI Key | KBVULSINBZOCBY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C1)CC2=C(C(=CC=C2)F)Cl |
Introduction
Chemical Synthesis and Optimization
Nucleophilic Substitution Strategies
The synthesis of 1-(2-Chloro-3-fluorobenzyl)azetidine typically involves nucleophilic substitution reactions between azetidine and 2-chloro-3-fluorobenzyl halides. In a representative procedure, azetidine is reacted with 2-chloro-3-fluorobenzyl chloride in the presence of a base such as triethylamine to facilitate deprotonation of the azetidine nitrogen, enhancing its nucleophilicity. The reaction is conducted in anhydrous dichloromethane or 1,2-dichloroethane under reflux conditions, yielding the target compound after purification via column chromatography. This method mirrors protocols used for analogous azetidine derivatives, where solvent choice significantly impacts reaction efficiency and selectivity .
Catalytic Approaches
While La(OTf)₃-catalyzed intramolecular aminolysis has been employed for azetidine synthesis from epoxy amines , this method is less relevant for 1-(2-Chloro-3-fluorobenzyl)azetidine due to the absence of an epoxide precursor. Instead, transition-metal-catalyzed cross-coupling reactions may offer alternative pathways, though current literature focuses on simpler nucleophilic substitutions for this derivative. Optimization studies suggest that polar aprotic solvents like DMF or DCE improve yields by stabilizing the transition state, while elevated temperatures (60–80°C) reduce reaction times to 6–12 hours.
Structural and Molecular Characterization
Molecular Properties
The molecular formula of 1-(2-Chloro-3-fluorobenzyl)azetidine is C₁₀H₁₁ClF₂N, with a molecular weight of 214.65 g/mol. Key structural features include:
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A four-membered azetidine ring with a chair-like conformation, stabilized by nitrogen lone-pair delocalization.
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A benzyl substituent at the azetidine nitrogen, bearing chloro and fluoro groups at the 2- and 3-positions of the aromatic ring, respectively.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(2-chloro-3-fluorophenyl)methyl]azetidine |
| Molecular Formula | C₁₀H₁₁ClF₂N |
| Molecular Weight | 214.65 g/mol |
| XLogP3 | 2.8 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (N, F, Cl) |
Spectroscopic Analysis
While experimental spectroscopic data for 1-(2-Chloro-3-fluorobenzyl)azetidine remains scarce in published literature, analogous compounds exhibit characteristic signals:
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¹H NMR: Azetidine protons resonate as multiplet signals between δ 3.2–3.8 ppm, while benzyl aromatic protons appear as doublets near δ 7.2–7.5 ppm.
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¹³C NMR: The azetidine carbons are observed at δ 45–55 ppm, with quaternary carbons of the benzyl group near δ 135–140 ppm.
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IR Spectroscopy: Stretching vibrations for C-F and C-Cl bonds are detected at 1100–1200 cm⁻¹ and 600–800 cm⁻¹, respectively .
Reactivity and Chemical Behavior
Ring-Opening Reactions
The strained azetidine ring undergoes regioselective ring-opening under acidic or oxidative conditions. For instance, treatment with HCl in ethanol cleaves the ring to form γ-chloroamines, while ozonolysis yields aldehydes or ketones depending on substituents . These reactions are critical for modifying the core structure in drug discovery campaigns.
Functionalization at the Benzyl Group
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Patent literature highlights its utility in constructing bicyclic azetidine scaffolds for oncology targets, with improved pharmacokinetic profiles over piperidine analogs .
Materials Science
The rigid azetidine core and halogenated benzyl group make 1-(2-Chloro-3-fluorobenzyl)azetidine a candidate for liquid crystal materials. Its dipole moment (calculated μ = 2.1 D) aligns with requirements for electro-optical applications .
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